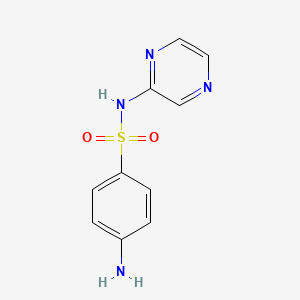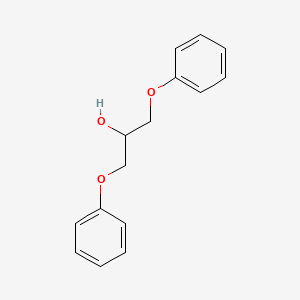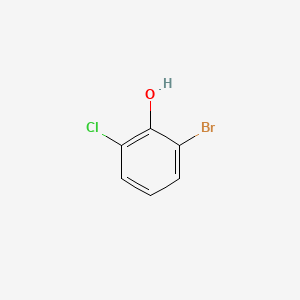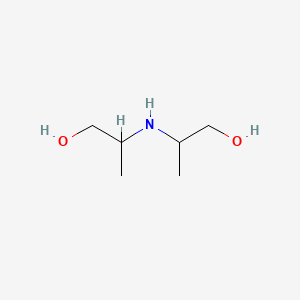
2,2'-亚氨基二丙醇
描述
Synthesis Analysis
The synthesis of 2,2'-Iminodipropanol and its derivatives is a critical area of research. For example, Avetisyan et al. (2010) have explored the synthesis of novel functionalized 2-imino-2,5-dihydrofurans, which could potentially involve mechanisms related to or utilizing compounds similar to 2,2'-Iminodipropanol. These syntheses involve reactions of tertiary α-hydroxy ketones with specific amides, indicating a method that might be applicable or analogous to 2,2'-Iminodipropanol synthesis under certain conditions (Avetisyan, Karapetyan, & Tadevosyan, 2010).
Molecular Structure Analysis
The molecular structure of 2,2'-Iminodipropanol derivatives has been analyzed through various spectroscopic methods. Pavitha et al. (2017) have conducted structural, spectroscopic, anti-cancer, and molecular docking studies on novel compounds synthesized from 2-amino-2-methylpropane-1,3-diol, which shares a structural resemblance to 2,2'-Iminodipropanol. These studies provide insights into the molecular geometry, electronic structure, and potential interactions of such molecules, shedding light on the structural aspects of 2,2'-Iminodipropanol (Pavitha et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving 2,2'-Iminodipropanol or its analogs are pivotal in understanding its reactivity and functional capabilities. For instance, Zhou et al. (2013) have developed a regioselective synthesis of multisubstituted 4-amino- and 6-amino-2-iminopyridines through a copper-catalyzed three-component reaction. This type of reaction showcases the versatility and reactivity of compounds structurally related to 2,2'-Iminodipropanol, providing insights into its chemical behavior (Zhou et al., 2013).
科学研究应用
生物燃料生产
2,2'-亚氨基二丙醇及相关化合物已被研究其在生物燃料生产中的潜力。阿尔普特金 (2017) 考察了乙醇和异丙醇等醇类燃料作为柴油燃料添加剂的使用,分析了它们在共轨直喷 (CRDI) 柴油发动机中的性能、燃烧、喷射和排放特性。该研究发现,与纯柴油燃料相比,醇类燃料与柴油燃料的混合物表现出更高的制动比油耗值和略高的最大缸压值 (Alptekin, 2017)。
生化工程
在生化工程领域,人们一直努力通过代谢工程来提高生物燃料产量。巴斯蒂安等人 (2011) 对酮酸还原异构酶和醇脱氢酶进行了改造,使大肠杆菌能够进行厌氧 2-甲基丙-1-醇(异丁醇)的生产,实现了 100% 的理论产率。这种方法通过使用工程酶构建 NADH 依赖性途径,克服了生物燃料生产中的一大障碍 (Bastian et al., 2011)。
组织分析和医学研究
基质辅助激光解吸/电离 (MALDI) 成像质谱 (IMS) 是一种技术,它允许在形态背景下研究组织的分子含量,提供数百种分析物的分布的无标签测量。该方法在基于组织的研究领域中得到了越来越多的认可,用于组织样本的分子评估,主要用于生物医学研究和其他科学领域。仪器、样品制备、计算数据分析和蛋白质识别方面已经取得了技术进步,扩大了 MALDI-IMS 在包括药物成像在内的各种新兴领域的应用 (Balluff et al., 2011)。
分子成像和药物分布
MALDI-IMS 还用于研究组织中药物的空间分布,通过组织切片的原位分析,深入了解蛋白质和小分子在生物系统中的分布。该技术能够获取细胞表达谱,同时保持细胞和分子完整性,从而为分子组织学开辟了新的领域 (Walch et al., 2008)。
化学和药物分析
化学和药物分析领域的研究也受益于 2,2'-亚氨基二丙醇及相关化合物的应用。例如,已经探索了新型四齿对称配体及其 Pt(II) 配合物的合成和表征,它们表现出平面正方形几何构型和抗磁性。这些发现对于了解这些配合物的热行为和磁性对于在各种工业和研究环境中的潜在应用至关重要 (Baran et al., 2012)。
安全和危害
属性
IUPAC Name |
2-(1-hydroxypropan-2-ylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-5(3-8)7-6(2)4-9/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYGORCMAJDYJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866323 | |
| Record name | 2,2'-Azanediyldi(propan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2294-46-4 | |
| Record name | 2,2′-Iminobis[1-propanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2294-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Iminodipropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002294464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-iminodipropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


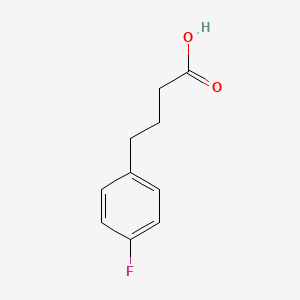
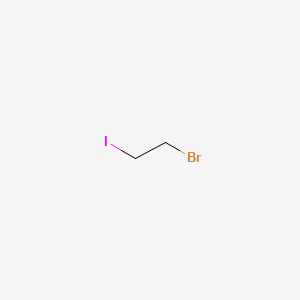
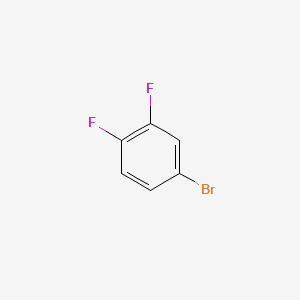

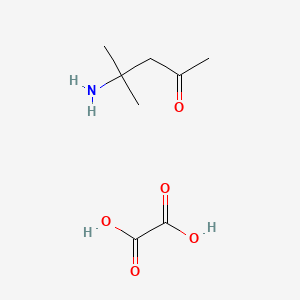
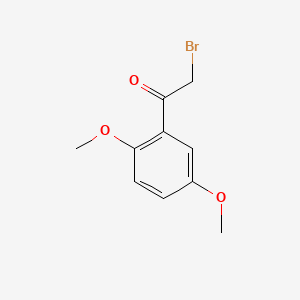
![[1-(Aminomethyl)cyclohexyl]methanamine](/img/structure/B1265506.png)

